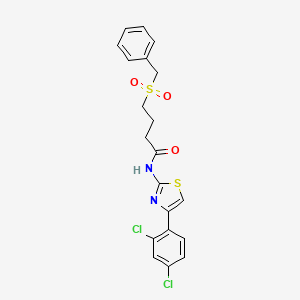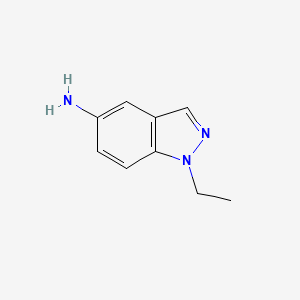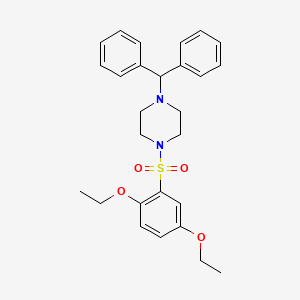
N-cyclohexyl-N'-(1,3-thiazol-2-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” is a chemical compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . For instance, a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was synthesized and characterized by 1H, 13C NMR and IR spectroscopy and mass-spectrometry .
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” can be determined using various spectroscopic techniques. For example, the structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” can be determined using various techniques. For example, the molecular weight of the compound is 182.29 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
Scientific Research Applications
Agrochemical Applications
Thiazoles and their derivatives have been used in the field of agrochemicals . They are used in the synthesis of various pesticides and herbicides, contributing to the protection of crops and increasing agricultural productivity .
Industrial Applications
Thiazole-based compounds have found applications in the industrial sector, particularly in the production of rubber and dyes . They play a crucial role in the vulcanization process of rubber, enhancing its durability and resilience . In the dye industry, thiazoles are used as chromophores, contributing to the color and brightness of dyes .
Photographic Sensitizers
Thiazoles are used as photographic sensitizers due to their ability to absorb light and initiate photochemical reactions . They enhance the sensitivity of photographic films and papers, improving image quality .
Pharmaceutical Applications
Thiazoles have a wide range of pharmaceutical applications due to their diverse biological activities . They are found in various drugs, including antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have shown potent antitumor and cytotoxic activities . For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and demonstrated significant cytotoxicity activity on three human tumor cell lines .
Antifungal Activity
Thiazole derivatives have been synthesized and screened for their antifungal activity . These compounds have shown promising results, indicating their potential use in the development of new antifungal agents .
Antioxidant Activity
Thiazole-based compounds have been studied for their antioxidant activities . These compounds have the potential to neutralize harmful free radicals in the body, contributing to the prevention of various diseases .
Anti-Alzheimer Activity
Thiazoles have shown potential in the treatment of Alzheimer’s disease . They have been studied for their ability to inhibit the formation of beta-amyloid plaques, a hallmark of Alzheimer’s disease .
Future Directions
The future directions for research on “N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” and related compounds could include further exploration of their synthesis, characterization, and biological activities. Additionally, more research could be conducted to understand their mechanisms of action and potential applications in various fields .
properties
IUPAC Name |
N-cyclohexyl-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c15-9(13-8-4-2-1-3-5-8)10(16)14-11-12-6-7-17-11/h6-8H,1-5H2,(H,13,15)(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKZXNFOCUOWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2602290.png)
![2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2602292.png)



![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)
![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)


